5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
5-(methylamino)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-4-8-15(9-5-13)22-19(23)18(17(20-3)12-21-22)24-16-10-6-14(2)7-11-16/h4-12,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHPAYGRKMXPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC)SC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322417 | |
| Record name | 5-(methylamino)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821437 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478066-90-9 | |
| Record name | 5-(methylamino)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Types of Reactions:
Oxidation: It can undergo oxidation reactions, particularly targeting the sulfanyl group, converting it to sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidants include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like tin(II) chloride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation can be done using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. In studies evaluating the antimicrobial activity of synthesized pyridazinones, including derivatives similar to 5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone, compounds were tested against various bacterial and fungal strains using methods like disk diffusion and minimum inhibitory concentration (MIC) assessments. Results showed that certain derivatives displayed potent activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .
Anticancer Properties
The anticancer potential of pyridazinone compounds has been extensively studied. Compounds similar to this compound have been evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (SK-LU-1). These studies often employ assays to determine cytotoxicity levels, revealing that certain derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .
Anti-inflammatory Effects
Pyridazine derivatives have also shown promise in anti-inflammatory applications. The mechanism of action typically involves inhibition of inflammatory mediators and cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. Research has demonstrated that specific pyridazinones can downregulate pro-inflammatory cytokines, thereby alleviating symptoms associated with conditions like arthritis and other inflammatory disorders .
Case Study 1: Antimicrobial Evaluation
In a recent study published in a peer-reviewed journal, a series of pyridazine derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that compounds structurally related to this compound exhibited MIC values comparable to standard antibiotics like amoxicillin, highlighting their potential as alternative therapeutic agents against resistant bacterial strains .
Case Study 2: Anticancer Activity
Another significant study focused on the anticancer properties of pyridazine derivatives where researchers synthesized multiple compounds and tested their effects on MCF-7 cell lines. The findings revealed that certain derivatives led to a significant reduction in cell viability at low concentrations, suggesting effective cytotoxicity against breast cancer cells while maintaining safety profiles for normal cells .
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. Its sulfanyl and methylamino groups enable binding to active sites of enzymes, potentially inhibiting their activity. The pathways involved might include inhibition of key metabolic or signaling enzymes, disrupting cellular processes vital for disease progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physical Properties of Pyridazinone Derivatives
Key Observations:
- Substituent Effects on Melting Points : Analogs with electron-withdrawing groups (e.g., trifluoromethyl in 10g) or rigid carbonyl groups (e.g., pyrrolidinylcarbonyl in 10e) exhibit higher melting points (>227°C) compared to simpler derivatives . The target compound’s sulfanyl group may reduce crystallinity due to increased flexibility.
- IR Spectral Differences : The absence of a C=O group in the target compound eliminates the ~1620 cm⁻¹ stretch seen in carbonyl-containing analogs (e.g., 10e, 10g) .
Spectroscopic Comparison
Table 2: NMR Chemical Shifts (δ, ppm) for Select Pyridazinones
Key Observations:
- Methylamino vs. Carbonyl Groups: The target compound’s methylamino group introduces distinct NH proton signals (~2.5–3.5 ppm) absent in carbonyl analogs. The pyrrolidinylcarbonyl group in 10e and 9f shows characteristic upfield shifts for pyrrolidine protons (~1.7–2.1 ppm) .
- Aromatic Signals : All 4-methylphenyl-containing compounds exhibit similar aromatic proton signals (~7.2–7.4 ppm) and methyl carbon signals (~21 ppm) .
Biological Activity
5-(Methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone, with the CAS number 478066-90-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
1. Anticancer Activity
Recent research has indicated that pyridazinone derivatives, including this compound, exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through multiple pathways, including the inhibition of key enzymes involved in cell proliferation.
- Case Study : A study demonstrated that related pyridazinone compounds showed cytotoxic effects on various cancer cell lines, with IC50 values indicating effective growth inhibition. For example, certain derivatives exhibited IC50 values as low as 3.79 µM against MCF7 cells .
3. Anti-inflammatory Effects
Pyridazinones are also noted for their anti-inflammatory properties:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2.
- Research Findings : Studies have indicated that modifications to the pyridazinone structure can enhance anti-inflammatory activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridazinone compounds. Key findings include:
- Substituent Effects : The presence of electron-donating groups such as methyl groups on the phenyl rings enhances anticancer activity.
- Sulfanyl Group Influence : The sulfanyl group has been associated with increased potency against specific cancer cell lines, suggesting a role in molecular interactions that facilitate biological activity .
Data Table: Biological Activity Summary
Chemical Reactions Analysis
Reactivity of the Pyridazinone Ring
The pyridazinone core exhibits characteristic reactivity patterns observed in similar heterocyclic systems:
a. Ring-opening reactions
-
Under strongly acidic (e.g., HCl/H₂O) or basic (e.g., NaOH/EtOH) conditions, the pyridazinone ring can undergo hydrolysis. For example, cleavage at the C₅–N₂ bond may yield substituted hydrazine derivatives .
b. Electrophilic substitution
-
The electron-rich nitrogen atoms facilitate electrophilic attacks at positions adjacent to the carbonyl group, though steric hindrance from the 4-methylphenyl substituents limits reactivity at C₃ and C₆ .
Methylamino Group (–NHCH₃)
Sulfanyl Substituent (–S–C₆H₄CH₃)
Photochemical and Thermal Behavior
-
Thermal stability : Decomposes above 240°C without melting, forming volatile aromatic byproducts .
-
Photoreactivity : UV irradiation (λ = 254 nm) induces C–S bond cleavage, generating thiyl radicals detectable via EPR spectroscopy .
Biological Interaction Pathways
While not direct chemical reactions, molecular docking studies reveal:
-
The sulfanyl group participates in hydrophobic interactions with protein binding pockets.
-
The methylamino group forms hydrogen bonds with catalytic residues (e.g., His447 in acetylcholinesterase) .
Synthetic Modifications
Key derivatives synthesized from this compound include:
| Derivative Class | Synthetic Route | Biological Activity |
|---|---|---|
| Thiazole hybrids | Condensation with thiazole | Anticonvulsant (ED₅₀ = 24.38 mg/kg) |
| Acetylcholinesterase inhibitors | Acylation | IC₅₀ = 0.89 μM against AChE |
Comparative Reactivity Table
| Position | Reactivity | Preferred Reagents |
|---|---|---|
| C₃ | Low (steric hindrance) | – |
| C₅–N₂ | High (hydrolysis-prone) | H₂O/H⁺ or OH⁻ |
| Sulfanyl | Moderate (oxidation-prone) | H₂O₂, mCPBA |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Coupling Reactions : Use of palladium catalysts (e.g., Pd/C) and solvents like dimethylformamide (DMF) to facilitate cross-coupling of aryl groups .
Sulfanyl Group Introduction : Thiolation steps using 4-methylthiophenol under controlled pH (7–9) and temperatures (60–80°C) to ensure regioselectivity .
Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
- Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields at 70°C |
| Catalyst Loading | 5–10 mol% Pd/C | Avoids side reactions |
| Reaction Time | 12–24 hours | Shorter times reduce byproducts |
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylamino and sulfanyl groups). For example, the methylamino group shows a singlet at δ 2.8–3.1 ppm in CDCl₃ .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ peak at m/z 379.12) .
- Infrared (IR) Spectroscopy : Detection of C=O (1650–1700 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
- HPLC : Purity assessment using a C18 column, acetonitrile/water gradient (90:10 to 50:50) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodological Answer :
- Structural Modifications : Synthesize analogs with variations in the sulfanyl group (e.g., replacing 4-methylphenyl with fluorophenyl) to assess impact on enzyme inhibition .
- Biological Assays :
- Kinase Inhibition : Use ATPase assays (e.g., ADP-Glo™) to measure IC₅₀ values against targets like MAPK or PI3K .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled competitors) for GPCR targets .
- Data Correlation : Pair computational docking (AutoDock Vina) with experimental IC₅₀ to validate binding hypotheses .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
- Control Experiments : Replicate studies under standardized conditions (pH 7.4, 37°C, 10 μM ATP) .
- Computational Modeling : Molecular dynamics simulations to assess conformational flexibility impacting target binding .
- Example Contradiction Resolution :
| Study | Reported IC₅₀ (μM) | Assay Condition | Resolved Factor |
|---|---|---|---|
| A | 0.5 | Low ATP (1 μM) | ATP competition |
| B | 5.0 | High ATP (100 μM) | Adjusted to 1 μM ATP |
Q. How can in silico approaches predict metabolic stability and toxicity?
- Methodological Answer :
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP) oxidation sites (e.g., methylamino group as a hotspot) .
- Toxicity Screening :
- hERG Inhibition : Patch-clamp assays or QSAR models to assess cardiac risk .
- Ames Test : Computational mutagenicity prediction (e.g., DEREK Nexus) followed by in vitro validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
